Trifluoromethanesulfinic acid

Description

Historical Perspectives and Genesis of Research

The exploration of organofluorine compounds gained significant momentum in the mid-20th century, driven by the unique properties imparted by the highly electronegative fluorine atom. The initial synthesis of trifluoromethanesulfinic acid is not as prominently documented as that of triflic acid, which was first synthesized in 1954. wikipedia.orgmdpi.comchemeurope.com However, methods for its preparation have been developed and refined over time. One notable method involves the reaction of trifluoromethanesulfonyl fluoride (B91410) with a reducing agent. google.com Another approach describes the synthesis of fluorinated sulfinates through the reaction of fluorinated sulfonyl fluorides with sodium sulfite (B76179) and sodium bicarbonate in an aqueous medium. google.com

Early research into this compound and its derivatives was often intertwined with the broader investigation of fluorinated sulfonic acids and their applications. The primary impetus for this research was the quest for novel reagents and catalysts with enhanced stability and reactivity. The strong electron-withdrawing nature of the trifluoromethyl group was recognized as a key feature that could lead to unique chemical behavior, distinct from non-fluorinated analogues.

Academic Significance and Contemporary Research Trajectories

The academic significance of this compound stems from its distinct chemical properties. It serves as a valuable precursor in the synthesis of various trifluoromethyl-containing compounds. The trifluoromethyl group is a crucial pharmacophore in medicinal chemistry, known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.

Contemporary research on this compound is exploring several exciting avenues:

Organic Synthesis: A primary focus of current research is its application as a reagent for introducing the trifluoromethylsulfinyl group (-SO(CF3)) into organic molecules. This functional group can be a valuable building block for creating complex chemical architectures.

Catalysis: While not as potent an acid as triflic acid, this compound and its derivatives are being investigated for their catalytic activity in specific organic transformations. Their unique electronic and steric properties can offer different selectivity compared to other catalysts.

Materials Science: There is growing interest in incorporating this compound and its derivatives into polymers and other materials. acumenresearchandconsulting.com The presence of the trifluoromethyl group can impart desirable properties such as thermal stability, chemical resistance, and specific surface characteristics.

Electrochemistry: The electrochemical properties of compounds derived from this compound are also a subject of study, with potential applications in areas like battery technology and electrocatalysis. acumenresearchandconsulting.com

Detailed Research Findings

Recent studies have provided valuable insights into the behavior and utility of this compound. For instance, a method for purifying this compound through azeotropic distillation using an aromatic solvent has been developed. google.com This process is particularly relevant for its use in the synthesis of trifluoromethylsulfinylated pyrazole (B372694) derivatives, a class of compounds with potential applications in agrochemicals. google.com

Furthermore, research has demonstrated the synthesis of potassium trifluoromethanesulfinate and its subsequent conversion to this compound. google.com These findings highlight the ongoing efforts to develop efficient and scalable methods for producing and utilizing this important chemical intermediate.

Physicochemical Properties of this compound

| Property | Value |

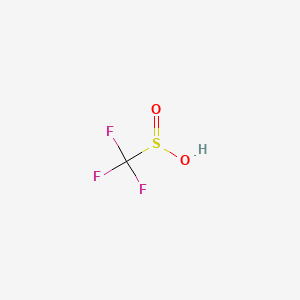

| Molecular Formula | CHF3O2S nih.gov |

| Molecular Weight | 134.08 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| InChIKey | SFEBPWPPVGRFOA-UHFFFAOYSA-N nih.gov |

| SMILES | C(F)(F)(F)S(=O)O nih.gov |

Structure

3D Structure

Properties

CAS No. |

34642-42-7 |

|---|---|

Molecular Formula |

CHF3O2S |

Molecular Weight |

134.08 g/mol |

IUPAC Name |

trifluoromethanesulfinic acid |

InChI |

InChI=1S/CHF3O2S/c2-1(3,4)7(5)6/h(H,5,6) |

InChI Key |

SFEBPWPPVGRFOA-UHFFFAOYSA-N |

Canonical SMILES |

C(F)(F)(F)S(=O)O |

Origin of Product |

United States |

Synthetic Methodologies for Trifluoromethanesulfinic Acid

Historical Preparative Pathways

The initial syntheses of trifluoromethanesulfinic acid were reported in the 1950s, laying the groundwork for future developments in its production. These early methods, while historically significant, often involved hazardous reagents and have largely been supplanted by more efficient and safer modern techniques.

Oxidation of Bis(trifluoromethylthio)mercury

One of the first successful syntheses of trifluoromethanesulfonic acid, which can be a precursor to the sulfinic acid, was documented in 1954 by Haszeldine and Kidd. chemicalbook.com This method is centered on the oxidation of bis(trifluoromethylthio)mercury, (CF₃S)₂Hg. chemicalbook.comatamanchemicals.comsigmaaldrich.cnmidlandsci.comcalpaclab.com The process involves reacting the mercury compound with an oxidizing agent, such as aqueous hydrogen peroxide, to yield the desired acid. chemicalbook.comsigmaaldrich.cnmidlandsci.comcalpaclab.com A later modification to this process allowed for the direct formation of the bis(trifluoromethylthio)mercury precursor from carbon disulfide and mercuric fluoride (B91410). chemicalbook.com

Synthetic Routes via Trifluoromethane (B1200692) Sulfonyl Chloride

An alternative historical route, also described by Haszeldine and Kidd, utilizes trifluoromethane sulfonyl chloride (CF₃SO₂Cl) as a key intermediate. chemicalbook.com This pathway involves the chemical transformation of the sulfonyl chloride to the sulfinic acid. Trifluoromethanesulfonyl chloride itself can be synthesized by reacting trifluoromethanesulfonic acid with reagents like thionyl chloride (SOCl₂) or a combination of phosphorus trichloride (B1173362) (PCl₃) and chlorine (Cl₂). chemicalbook.comgoogle.com The subsequent conversion to this compound represents a crucial step in this synthetic sequence. Industrial production methods also involve the hydrolysis of trifluoromethanesulfonyl fluoride (CF₃SO₂F), which is a related sulfonyl halide. chemeurope.comwikipedia.org

Electrochemical Fluorination Approaches

Electrochemical fluorination (ECF) stands as a cornerstone of industrial organofluorine chemistry and provides a direct method for producing highly fluorinated compounds, including precursors to this compound. This technology was also disclosed as a viable synthetic route around 1954. chemicalbook.com

Electrochemical Fluorination of Alkanesulfonyl Fluorides

The ECF process can be applied to alkanesulfonyl fluorides (or chlorides) to produce their perfluorinated analogs. chemicalbook.com This method involves passing an electric current through a solution of the alkanesulfonyl halide in anhydrous hydrogen fluoride. The process systematically replaces all carbon-hydrogen bonds with carbon-fluorine bonds. For instance, methanesulfonyl fluoride (CH₃SO₂F) is converted to trifluoromethanesulfonyl fluoride (CF₃SO₂F), a key precursor that can be subsequently hydrolyzed to trifluoromethanesulfonic acid and further converted if necessary. chemicalbook.comwikipedia.org

Electrochemical Fluorination of Methanesulfonic Acid Precursors

The primary industrial synthesis of trifluoromethanesulfonic acid, a closely related compound, relies on the electrochemical fluorination of methanesulfonic acid (CH₃SO₃H). wikipedia.org In this process, methanesulfonic acid is subjected to ECF in the presence of hydrogen fluoride. wikipedia.org This reaction produces trifluoromethanesulfonyl fluoride (CF₃SO₂F), along with hydrogen gas and water. wikipedia.org The resulting CF₃SO₂F is then hydrolyzed, and the triflate salt formed is subsequently protonated to yield trifluoromethanesulfonic acid. wikipedia.org

Liberation from Trifluoromethanesulfinate Salts

A common and practical laboratory-scale method for obtaining this compound involves the acidification of its stable salts, such as sodium trifluoromethanesulfinate (CF₃SO₂Na) or potassium trifluoromethanesulfinate (CF₃SO₂K). chemicalbook.comgoogle.comgoogle.com These salts are typically hygroscopic and are often dried before use. chemicalbook.com

The process involves reacting the trifluoromethanesulfinate salt with a strong, non-volatile acid, most commonly concentrated sulfuric acid (H₂SO₄). google.comgoogle.com The stronger acid protonates the sulfinate anion, liberating the weaker this compound. The liberated acid can then be purified, for example, by azeotropic distillation under reduced pressure using an aromatic solvent like ethylbenzene (B125841) or toluene. google.comgoogle.com This purification technique is effective for separating the volatile this compound from the non-volatile sulfuric acid and the resulting inorganic salt. google.comgoogle.com

Synthetic Methodologies Overview

| Method | Precursor(s) | Key Reagents | Product(s) | Significance |

| Oxidation | Bis(trifluoromethylthio)mercury | Hydrogen Peroxide | Trifluoromethanesulfonic Acid | Historical initial synthesis. chemicalbook.com |

| From Sulfonyl Chloride | Trifluoromethane Sulfonyl Chloride | - | This compound | Alternative historical route. chemicalbook.com |

| ECF of Alkanesulfonyl Fluorides | Alkanesulfonyl Fluorides (e.g., CH₃SO₂F) | Hydrogen Fluoride, Electricity | Perfluoroalkanesulfonyl Fluorides (e.g., CF₃SO₂F) | Industrial approach for fluorination. chemicalbook.com |

| ECF of Methanesulfonic Acid | Methanesulfonic Acid | Hydrogen Fluoride, Electricity | Trifluoromethanesulfonyl Fluoride | Key industrial production method. wikipedia.org |

| Liberation from Salts | Potassium Trifluoromethanesulfinate | Sulfuric Acid, Ethylbenzene | This compound | Practical laboratory preparation and purification. google.comgoogle.com |

Acidification of Potassium Trifluoromethanesulfinate

A primary route to synthesizing this compound involves the acidification of its potassium salt, potassium trifluoromethanesulfinate (CF₃SO₂K). This process hinges on the reaction of the salt with a stronger acid, which protonates the trifluoromethanesulfinate anion.

In a typical laboratory procedure, potassium trifluoromethanesulfinate is suspended in an appropriate organic solvent. google.com A strong mineral acid, such as concentrated sulfuric acid, is then added to the suspension. google.comresearchgate.net The choice of solvent is critical for the subsequent purification steps. For instance, suspending the potassium salt in an aromatic hydrocarbon like ethylbenzene allows for the removal of the resulting this compound via azeotropic distillation. google.com This technique effectively separates the volatile product from the non-volatile salts and excess acid.

One patented method describes suspending potassium trifluoromethanesulfinate in ethylbenzene and then adding concentrated sulfuric acid dropwise while maintaining a controlled temperature. google.com The liberated this compound is then distilled off azeotropically under vacuum. google.com The purity and yield of the final product depend significantly on the reaction conditions, including the purity of the starting salt, the reaction temperature, and the efficiency of the distillation.

Reaction with Concentrated Mineral Acids

The use of concentrated mineral acids is fundamental to the liberation of this compound from its salts. Concentrated sulfuric acid (H₂SO₄) is a commonly employed reagent for this purpose due to its high boiling point and strong acidic nature. google.comresearchgate.net

The reaction involves the protonation of the trifluoromethanesulfinate anion by the stronger sulfuric acid, as illustrated by the general reaction:

2 CF₃SO₂K + H₂SO₄ → 2 CF₃SO₂H + K₂SO₄

In one documented process, concentrated (98%) sulfuric acid is added dropwise to a suspension of potassium trifluoromethanesulfinate in an organic solvent like ethylbenzene or monochlorobenzene at a temperature between 20 to 30 °C. google.com Another approach involves adding concentrated (96%) sulfuric acid to an aqueous solution containing potassium trifluoromethanesulfinate, which causes a precipitate to form that can be removed by filtration. researchgate.net

The table below summarizes an example of the reactants used in an azeotropic distillation method to produce this compound.

| Reagent | Molar Amount (mol) | Mass/Purity | Role | Reference |

| Potassium Trifluoromethanesulfinate | 0.50 | 92.7 g (92.5%) | Starting Material | google.com |

| Concentrated Sulfuric Acid | 0.75 | 75.0 g (98%) | Acidifying Agent | google.com |

| Ethylbenzene | Not specified | 142 g | Azeotropic Solvent | google.com |

Following the addition of the acid, the liberated this compound is separated from the reaction mixture. Azeotropic distillation under reduced pressure is an effective purification method, yielding the product as the lower phase of the cooled distillate. google.com The efficiency of this process allows for the synthesis of this compound with high purity, suitable for use in subsequent chemical reactions. google.com

Advanced Intermediates in Synthesis

Information on the role of methyltrifluoromethyl sulfide (B99878) intermediates and photochemical synthesis routes specifically for this compound is not sufficiently available in the reviewed literature. The available research primarily details these methods in the context of synthesizing Trifluoromethanesulfonic Acid.

Purification and Analytical Methodologies

Azeotropic Distillation Techniques

Azeotropic distillation is a significant method for purifying trifluoromethanesulfinic acid, particularly for removing water and other impurities from the crude product. This technique involves the addition of an entraining agent that forms a low-boiling azeotrope with water, facilitating its removal.

A key advancement in the purification of this compound is the use of inert aromatic solvents in azeotropic distillation under reduced pressure. google.comjustia.com This process is effective for purifying crude this compound, which can be generated by reacting one of its salts, such as sodium or potassium trifluoromethanesulfinate, with a strong, non-volatile acid like concentrated sulfuric acid. google.com

The process involves mixing the crude this compound with an aromatic solvent that has a boiling point below 170°C. google.comgoogle.com The subsequent azeotropic distillation is performed under a reduced pressure, typically ranging from 0.1 to 500 mbar. google.comgoogle.com A variety of aromatic solvents are suitable for this purpose. google.com

Table 1: Suitable Aromatic Solvents for Azeotropic Distillation

| Solvent Name |

|---|

| Benzene |

| Chlorobenzene (B131634) |

| Toluene |

| Xylene |

| Ethylbenzene (B125841) |

| Fluorobenzene |

| Anisole |

| Isopropyl benzene |

| Trifluoromethylbenzene |

This table lists aromatic solvents used for the purification of this compound via azeotropic distillation. google.com

The weight ratio of the aromatic solvent to the crude this compound can vary widely, from 1:100 to 100:1. google.com Practical examples demonstrate the efficacy of this method. For instance, reacting potassium trifluoromethanesulfinate with concentrated sulfuric acid in ethylbenzene and subsequently distilling the mixture under reduced pressure yields this compound with high purity. google.comgoogle.com Similarly, using chlorobenzene as the solvent with sodium trifluoromethanesulfinate also produces a high-purity product. google.com The resulting purified this compound can often be used directly in subsequent chemical reactions without further workup. google.comgoogle.com

Table 2: Examples of Azeotropic Distillation for this compound Purification

| Starting Salt | Aromatic Solvent | Pressure (mbar) | Condensate Temp. (°C) | Purity (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Potassium trifluoromethanesulfinate | Ethylbenzene | 40 | 46 | 92 | 95 | google.com |

| Sodium trifluoromethanesulfinate | Chlorobenzene | 50-150 | 31-51 | 95 | 73 | google.com |

| Potassium trifluoromethanesulfinate | Ethylbenzene | 37 | 46 | 95 | 82 | google.com |

This interactive table provides data from specific research examples on the purification of this compound.

Advanced Spectroscopic Characterization in Research

Spectroscopic methods are indispensable tools for the structural elucidation and purity assessment of this compound. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary analytical technique used to confirm the structure and assess the purity of this compound. It provides detailed information about the chemical environment of specific nuclei within the molecule. For this compound (CF₃SO₂H), both proton (¹H) and fluorine-19 (¹⁹F) NMR are crucial. Following purification procedures like azeotropic distillation, NMR analysis is employed to verify the composition of the distillate, identifying the main product and detecting any residual solvents or impurities such as trifluoromethanesulfonic acid. google.com

Fluorine-19 (¹⁹F) NMR spectroscopy is an exceptionally sensitive and informative technique for characterizing fluorine-containing compounds like this compound. The ¹⁹F nucleus has a spin of 1/2 and is 100% naturally abundant, making it easy to observe. The chemical shift of the fluorine atoms is highly sensitive to their electronic environment.

In the ¹⁹F NMR spectrum of this compound, the three fluorine atoms of the trifluoromethyl (CF₃) group are chemically equivalent and would be expected to produce a single resonance signal. The position (chemical shift) of this signal provides a clear fingerprint for the CF₃SO₂H moiety. For example, in related compounds, the ¹⁹F NMR chemical shift for trifluoromethanesulfonic acid (CF₃SO₃H) is observed at approximately -77.3 ppm (relative to CFCl₃). wikipedia.org Analysis by ¹⁹F NMR is used to confirm the successful synthesis and purity of the this compound obtained from purification processes. google.com

Proton (¹H) NMR spectroscopy is used to detect the presence and chemical environment of protons in a molecule. In this compound (CF₃SO₂H), there is a single, acidic proton attached to the sulfinic acid group. This proton would appear as a singlet in the ¹H NMR spectrum. The chemical shift of this acidic proton is typically downfield due to its acidic nature.

The ¹H NMR spectrum is also valuable for identifying proton-containing impurities. For instance, after azeotropic distillation with an aromatic solvent like ethylbenzene, ¹H NMR analysis can detect small, residual amounts of the solvent in the purified product. google.com The integration of the signals in the ¹H NMR spectrum allows for the quantification of the main product relative to any proton-bearing impurities.

Table of Mentioned Compounds

| Compound Name | Chemical Formula |

|---|---|

| This compound | CF₃SO₂H |

| Trifluoromethanesulfonic acid | CF₃SO₃H |

| Benzene | C₆H₆ |

| Chlorobenzene | C₆H₅Cl |

| Toluene | C₇H₈ |

| Xylene | C₈H₁₀ |

| Ethylbenzene | C₈H₁₀ |

| Fluorobenzene | C₆H₅F |

| Anisole | C₇H₈O |

| Isopropyl benzene | C₉H₁₂ |

| Trifluoromethylbenzene | C₇H₅F₃ |

| Potassium trifluoromethanesulfinate | CF₃SO₂K |

| Sodium trifluoromethanesulfinate | CF₃SO₂Na |

| Sulfuric acid | H₂SO₄ |

| Water | H₂O |

| Triflic anhydride | (CF₃SO₂)₂O |

Chemistry of Trifluoromethanesulfinic Acid Derivatives

Synthesis of Diastereomerically Pure Derivatives

The creation of optically active trifluoromethanesulfinic acid derivatives is crucial for their application in asymmetric synthesis. rsc.org Strategies have been developed to control the stereochemistry at the sulfur atom, leading to the formation of single diastereomers.

A highly efficient method for synthesizing a diastereomerically pure this compound derivative involves the direct trifluoromethanesulfinylation of a chiral auxiliary. rsc.org Specifically, the lithiated form of (4R)-(−)-4-phenyloxazolidin-2-one is treated with trifluoromethanesulfinyl chloride (CF3S(O)Cl). This reaction proceeds smoothly at low temperatures, such as -78 °C in tetrahydrofuran (B95107) (THF), to yield the stable, crystalline product, (S)-(−)-1-trifluoromethylsulfinyl-(R)-4-phenyloxazolidin-2-one. rsc.org This approach provides the first reported synthesis of a diastereomerically pure and optically active this compound derivative. rsc.org

The use of chiral auxiliaries, as exemplified by the oxazolidinone strategy, represents a cornerstone of stereoselective synthesis in this area. The success of this method is contrasted with other, less selective approaches. For instance, the direct reaction of trifluoromethanesulfinyl chloride with a chiral alcohol like (1R,2S,5R)-(−)-menthol demonstrates poor stereocontrol, yielding the corresponding O-menthyl trifluoromethanesulfinate with a very low diastereomeric excess (de) of less than 10%. rsc.org This highlights the efficacy of the oxazolidinone-based method in achieving high stereoselectivity.

| Method | Chiral Substrate/Auxiliary | Reagent | Product | Diastereomeric Excess (de) | Reference |

|---|---|---|---|---|---|

| Auxiliary-Mediated Synthesis | Lithiated (4R)-(−)-4-phenyloxazolidin-2-one | CF3S(O)Cl | (S)-(−)-1-trifluoromethylsulfinyl-(R)-4-phenyloxazolidin-2-one | >98% | rsc.org |

| Direct Reaction | (1R,2S,5R)-(−)-menthol | CF3S(O)Cl | O-menthyl trifluoromethanesulfinate | <10% | rsc.org |

Reactivity Profiles of this compound Derivatives

The diastereomerically pure derivatives serve as versatile intermediates, exhibiting distinct reactivity pathways that are synthetically useful.

The chiral derivative (S)-(−)-1-trifluoromethylsulfinyl-(R)-4-phenyloxazolidin-2-one functions effectively as a trifluoromethylsulfinylation agent, transferring the CF3S(O) group to various nucleophiles. rsc.org A notable example is its reaction with (1R,2S,5R)-(−)-menthol in the presence of triethylamine. This reaction produces the O-menthyl trifluoromethanesulfinate derivative with a diastereoselectivity greater than 98%. rsc.org This high degree of stereochemical transfer underscores the utility of the oxazolidinone derivative for asymmetric synthesis. The reaction can also be applied to other nucleophiles, such as N-methylpyrrole, demonstrating its broader applicability. rsc.org The trifluoromethylsulfinylation of activated arenes and indoles using trifluoromethanesulfinyl chloride has also been explored, typically requiring a Lewis acid for arenes but proceeding without additives for indoles. researchgate.net

| Reagent | Substrate | Conditions | Product | Yield / Diastereoselectivity | Reference |

|---|---|---|---|---|---|

| (S)-(−)-1-trifluoromethylsulfinyl-(R)-4-phenyloxazolidin-2-one | (1R,2S,5R)-(−)-menthol | Et3N, Ether, 20°C | O-menthyl trifluoromethanesulfinate | 43% yield, >98% de | rsc.org |

| (S)-(−)-1-trifluoromethylsulfinyl-(R)-4-phenyloxazolidin-2-one | N-methylpyrrole | - | 2- and 3-trifluoromethylsulfinyl derivatives (87:13) | 67% (major isomer) | rsc.org |

In addition to acting as a transfer agent, the (S)-(−)-1-trifluoromethylsulfinyl-(R)-4-phenyloxazolidin-2-one derivative can undergo ring-opening reactions. rsc.org This alternative reaction pathway provides a route to different classes of chiral organosulfur compounds, further expanding the synthetic utility of these derivatives. The mechanism involves the cleavage of the oxazolidinone ring structure, allowing for the introduction of the chiral trifluoromethylsulfinyl moiety into new molecular frameworks.

Nucleophilic Trifluoromethylation Routes for Derivative Formation

An alternative strategy for the synthesis of this compound derivatives involves the formation of the C-S bond via nucleophilic trifluoromethylation. This method utilizes sulfinyl chlorides as electrophilic sulfur-containing precursors. These are then reacted with a nucleophilic source of the "CF3" group. A common reagent system for this transformation is trimethyl(trifluoromethyl)silane (CF3SiMe3) used in conjunction with a fluoride (B91410) source (F⁻). rsc.org This route provides a different disconnection approach for constructing the core CF3S(O) unit.

Via Sulfinyl Chlorides Utilizing CF₃SiMe₃/F⁻ Systems

The synthesis of trifluoromethanesulfinyl derivatives through the in-situ generation of trifluoromethanesulfinyl chloride (CF₃S(O)Cl) from a trifluoromethyl anion (CF₃⁻) equivalent and a sulfur dioxide source is a theoretically plausible route. Trifluoromethyltrimethylsilane (CF₃SiMe₃), known as the Ruppert-Prakash reagent, is a widely used source of a nucleophilic CF₃ group upon activation with a fluoride ion source. wikipedia.orgsemanticscholar.org The reaction generates a trifluoromethanide anion, which could potentially react with sulfur dioxide (SO₂) or thionyl chloride (SOCl₂) to form a trifluoromethanesulfinate salt or the corresponding sulfinyl chloride.

However, the direct application of the CF₃SiMe₃/F⁻ system specifically for the synthesis of trifluoromethanesulfinyl chloride as a stable intermediate for subsequent reactions is not a well-documented or common method in the reviewed scientific literature. The primary application of the Ruppert-Prakash reagent is in the direct nucleophilic trifluoromethylation of carbonyl compounds and other electrophiles. wikipedia.orgsemanticscholar.org The reactive trifluoromethanide intermediate generated is typically trapped directly by the organic substrate rather than being used to construct a sulfinyl chloride reagent.

Reactions of Nucleophilic HY-Substrates with CF₃SCl Followed by Selective Mono-oxidation

A more established indirect route to trifluoromethanesulfinyl derivatives involves a two-step sequence: first, the reaction of a suitable nucleophile with trifluoromethanesulfenyl chloride (CF₃SCl), followed by a controlled oxidation of the resulting trifluoromethyl sulfide (B99878).

The initial step involves the reaction of various nucleophiles (HY), such as amines, with trifluoromethanesulfenyl chloride. This reagent, though effective, is noted to be a toxic gas, requiring careful handling. nih.gov The reaction proceeds via nucleophilic substitution at the sulfur atom, displacing the chloride and forming a new sulfur-heteroatom bond.

The second crucial step is the selective mono-oxidation of the trifluoromethyl sulfide intermediate to the corresponding trifluoromethyl sulfoxide. Over-oxidation to the sulfone must be avoided. Various methods have been developed for this selective transformation. One effective system employs hydrogen peroxide as the oxidant in trifluoroacetic acid, which serves as an activating solvent. researchgate.net Other methods for the selective oxidation of sulfides to sulfoxides include the use of sodium hypochlorite (B82951) pentahydrate crystals or electrochemical protocols, which offer environmentally benign alternatives. organic-chemistry.orgrsc.org

Below is a table summarizing representative examples of this two-step process.

| Nucleophilic Substrate (HY) | Intermediate CF₃S-Y Product | Oxidation Conditions | Final CF₃S(O)-Y Product | Yield (%) |

| Phenylpiperazine | 1-(Trifluoromethylthio)-4-phenylpiperazine | m-CPBA | 1-(Trifluoromethylsulfinyl)-4-phenylpiperazine | N/A |

| Aniline | N-(Trifluoromethylthio)aniline | H₂O₂ / TFA | N-(Trifluoromethylsulfinyl)aniline | N/A |

| Thiophenol | Phenyl trifluoromethyl sulfide | H₂O₂ / TFA | Phenyl trifluoromethyl sulfoxide | 95 researchgate.net |

| 4-Chlorothiophenol | 4-Chlorophenyl trifluoromethyl sulfide | H₂O₂ / TFA | 4-Chlorophenyl trifluoromethyl sulfoxide | 93 researchgate.net |

N/A: Specific yield for the full two-step sequence not available in the cited literature. The examples with amines illustrate the formation of the initial sulfide, a common reaction, while the yields shown for thiophenols are for the selective oxidation step.

Direct Introduction of the CF₃S(O) Functional Group

Direct trifluoromethylsulfinylation involves the use of a reagent that can transfer the CF₃S(O) moiety directly to a nucleophilic substrate in a single step. This approach is highly efficient as it avoids the multi-step sequences involving potentially hazardous intermediates like CF₃SCl.

Several reagents have been developed for this purpose, enabling the electrophilic trifluoromethylsulfinylation of a range of nucleophiles.

N-Trifluoromethylsulfinylphthalimide: This reagent has been reported as a general and broadly applicable tool for the direct transfer of the trifluoromethylsulfinyl group. rsc.org It can efficiently trifluoromethylsulfinylate carbon, nitrogen, and oxygen nucleophiles. The reactions can be promoted by either a catalytic or stoichiometric amount of a Lewis acid or a Lewis base. This method is compatible with a wide array of functional groups and works for electron-rich heteroarenes, amines, alcohols, and even less reactive phenols. rsc.org

Trifluoromethanesulfinyl Chloride (CF₃S(O)Cl) with a Lewis Acid: The direct use of trifluoromethanesulfinyl chloride in the presence of a Lewis acid, such as AlCl₃, facilitates the electrophilic trifluoromethylsulfinylation of aromatic compounds. researchgate.net The Lewis acid activates the sulfinyl chloride, enhancing its electrophilicity for reaction with arenes.

Sodium Trifluoromethanesulfinate (CF₃SO₂Na): This readily available and stable salt can also serve as a precursor for the CF₃S(O) group under specific reaction conditions. It is a versatile reagent that, depending on the conditions, can act as a source for CF₃ radical, CF₃S, or CF₃S(O) moieties. nih.gov

The table below illustrates the scope of direct trifluoromethylsulfinylation with various nucleophiles using N-trifluoromethylsulfinylphthalimide.

| Nucleophile | Reagent System | Product | Yield (%) | Ref |

| Indole | N-Trifluoromethylsulfinylphthalimide / Zn(OTf)₂ (cat.) | 3-(Trifluoromethylsulfinyl)indole | 95 | rsc.org |

| Pyrrole | N-Trifluoromethylsulfinylphthalimide / Zn(OTf)₂ (cat.) | 2-(Trifluoromethylsulfinyl)pyrrole | 89 | rsc.org |

| Aniline | N-Trifluoromethylsulfinylphthalimide / Et₃N | N-(Trifluoromethylsulfinyl)aniline | 93 | rsc.org |

| Phenol | N-Trifluoromethylsulfinylphthalimide / DBU | Phenyl trifluoromethylsulfinate | 85 | rsc.org |

| 1-Octanol | N-Trifluoromethylsulfinylphthalimide / DBU | Octyl trifluoromethylsulfinate | 82 | rsc.org |

Mechanistic Elucidations and Reaction Pathways

Unraveling Synthetic Reaction Mechanisms

The direct synthesis of trifluoromethanesulfinic acid is challenging; therefore, it is most commonly utilized via its more stable and accessible salt, sodium trifluoromethanesulfinate (CF₃SO₂Na). The mechanisms for producing this key precursor are varied, with methods developed to improve yield, purity, and environmental compatibility. The free acid can then be generated by protonation of the sulfinate salt.

One of the earliest methods for preparing trifluoromethanesulfinate salts involves the reaction of a trifluoromethyl halide, such as trifluoromethyl bromide (CF₃Br), with a sulfur dioxide anion radical precursor like sodium dithionite (B78146) (Na₂S₂O₄). sci-hub.se This reaction proceeds through a radical mechanism where the sulfinate ions are generated and subsequently react with the trifluoromethyl source. Another preparative route involves reacting trifluoromethanesulfonyl chloride (CF₃SO₂Cl) with a reducing sulfite (B76179) salt like potassium sulfite (K₂SO₃). sci-hub.se

More contemporary methods have been developed to avoid ozone-depleting reagents. One such approach involves the reaction of (trifluoromethyl)trimethylsilane (B129416) (TMSCF₃) with sulfur dioxide and a fluoride (B91410) salt, such as potassium fluoride, to produce the corresponding potassium trifluoromethanesulfinate with high purity. sci-hub.se

Below is a table summarizing various synthetic routes to trifluoromethanesulfinate salts.

| Method | Trifluoromethyl Source | Sulfur Source/Reagent | Key Conditions | Typical Yield | Reference |

| Dithionite Reduction | CF₃Br or CF₃I | Sodium Dithionite (Na₂S₂O₄) | Aqueous medium, base | 60-75% | sci-hub.se |

| Sulfite Reduction | CF₃SO₂Cl | Potassium Sulfite (K₂SO₃) | Aqueous medium | ~79% | sci-hub.se |

| TMSCF₃ Reaction | (Trifluoromethyl)trimethylsilane | Sulfur Dioxide (SO₂) | Potassium or Cesium Fluoride | High | sci-hub.se |

Investigating Mechanistic Aspects of Derivative Reactivity

The primary derivative of this compound in synthetic applications is the trifluoromethanesulfinate anion (CF₃SO₂⁻), typically delivered from its sodium salt, often referred to as Langlois' reagent. wikipedia.org Its reactivity is dominated by its ability to serve as a precursor to the trifluoromethyl radical (•CF₃) under oxidative conditions. wikipedia.org This radical generation is central to the numerous trifluoromethylation reactions where this reagent is employed.

The generation of the trifluoromethyl radical typically proceeds via a single-electron transfer (SET) mechanism. An oxidizing agent, such as tert-butyl hydroperoxide (t-BuOOH) or potassium persulfate (K₂S₂O₈), often in the presence of a metal catalyst (e.g., Cu(II) or Ag(I)), initiates the process. nih.govbeilstein-journals.org The oxidant generates an initial radical (e.g., a tert-butoxy (B1229062) radical from t-BuOOH), which then abstracts an electron from the trifluoromethanesulfinate anion. This oxidation results in the formation of the unstable trifluoromethanesulfonyl radical (CF₃SO₂•), which rapidly extrudes sulfur dioxide (SO₂) to release the trifluoromethyl radical (•CF₃). rsc.org

Proposed Mechanism for •CF₃ Generation:

Initiation: An oxidant is activated (e.g., by heat or a metal catalyst) to form an initial radical.

Single-Electron Transfer (SET): The initial radical oxidizes the trifluoromethanesulfinate anion: CF₃SO₂⁻ + RO• → CF₃SO₂• + RO⁻

Extrusion: The trifluoromethanesulfonyl radical decomposes: CF₃SO₂• → •CF₃ + SO₂

Once generated, the highly reactive trifluoromethyl radical can engage in a variety of transformations, most notably addition to unsaturated systems like alkenes and arenes. nih.govscispace.com For instance, in the trifluoromethylation of alkenes, the •CF₃ radical adds to the double bond, forming a new carbon-centered radical intermediate. beilstein-journals.orgscispace.com The fate of this intermediate depends on the reaction conditions, but it often undergoes further oxidation to a carbocation followed by elimination or trapping by a nucleophile, or it may abstract a hydrogen atom to yield the final hydrotrifluoromethylated product. nih.govscispace.com

Mechanistic studies using techniques like electron spin resonance (ESR) have provided direct evidence for the involvement of the •CF₃ radical and subsequent alkyl radical intermediates in these reaction pathways. nih.gov The versatility of this mechanism allows for a wide range of substrates to be effectively trifluoromethylated under relatively mild conditions.

The table below showcases the diversity of reactions initiated by the radical pathway of sodium trifluoromethanesulfinate.

| Substrate Type | Reagents/Conditions | Product Type | Mechanistic Highlight | Reference(s) |

| Electron-Rich Arenes | CF₃SO₂Na, t-BuOOH, Cu(II) | C-H Trifluoromethylated Arenes | Radical aromatic substitution | sci-hub.se |

| Unactivated Alkenes | CF₃SO₂Na, Mn(OAc)₃ | Hydrotrifluoromethylated Alkanes | Radical addition followed by H-atom abstraction | nih.govscispace.com |

| α,β-Unsaturated Carboxylic Acids | CF₃SO₂Na, CuSO₄, t-BuOOH | (E)-Alkenes | Decarboxylative trifluoromethylation via radical addition-elimination | organic-chemistry.org |

| Indoles | CF₃SO₂Na, TBHP (metal-free) | C2-Trifluoromethylindoles | Selective radical addition to the C2 position | rsc.org |

| Alkenes | CF₃SO₂Na, Diazonium Salts, H₂O₂/AgNO₃ | Nitrogen Heterocycles | Radical addition followed by trapping with diazonium salt and cyclization | nih.gov |

| Alkenes | CF₃SO₂Na, Photocatalyst, Visible Light | Hydrotrifluoromethylated Alkanes | Photoredox-catalyzed SET for radical generation | nih.gov |

Role and Applications in Organic Synthesis

Function as a Key Intermediate in Organic Transformations

Trifluoromethanesulfinic acid and its salts, particularly sodium trifluoromethanesulfinate (CF₃SO₂Na), serve as versatile intermediates for a variety of organic transformations. beilstein-journals.orggoogle.com These reagents can act as precursors to the trifluoromethyl radical (•CF₃) or the trifluoromethanesulfinyl group, depending on the reaction conditions.

Under oxidative conditions, often employing an oxidant like tert-butyl hydroperoxide, sodium trifluoromethanesulfinate generates the trifluoromethyl radical. beilstein-journals.org This radical is a key species in trifluoromethylation reactions, allowing for the formation of carbon-trifluoromethyl (C-CF₃) bonds. beilstein-journals.org This method is instrumental in synthesizing a wide array of trifluoromethylated compounds.

Conversely, this compound and its derivatives can participate in reactions that retain the sulfur atom, leading to the formation of trifluoromethylsulfinylated products. These reactions are crucial for creating molecules with the trifluoromethylsulfinyl moiety, which is a valuable functional group in medicinal chemistry and materials science.

The versatility of this compound as an intermediate is highlighted by its use in various reaction types, including:

Oxidative Trifluoromethylation: Formation of C-CF₃ bonds on various substrates. beilstein-journals.org

Trifluoromethylsulfinylation: Introduction of the SOCF₃ group onto nucleophiles.

The ability to selectively generate either the •CF₃ radical or function as a trifluoromethylsulfinylating agent makes this compound and its salts powerful and adaptable tools in the field of organic synthesis.

Synthetic Utility in the Formation of Trifluoromethylsulfinylated Pyrazole (B372694) Derivatives

A significant application of this compound is in the synthesis of trifluoromethylsulfinylated pyrazole derivatives. google.compatentguru.comgoogle.com These compounds are a class of molecules with important applications, particularly in the agrochemical industry.

The synthesis typically involves the reaction of a pyrazole derivative with a trifluoromethanesulfinylating agent derived from this compound. This process introduces the trifluoromethylsulfinyl (SOCF₃) group onto the pyrazole ring, a key structural feature for the biological activity of these compounds.

One of the most prominent examples of a commercial product synthesized using this methodology is the insecticide fipronil (B1672679). google.com The core structure of fipronil contains a trifluoromethylsulfinylated pyrazole ring, which is essential for its insecticidal properties. The synthesis of fipronil and related compounds often relies on the controlled sulfinylation of a pyrazole intermediate. google.com

The general scheme for this transformation can be represented as the reaction of a pyrazole with a suitable trifluoromethanesulfinylating agent. The conditions for this reaction are carefully controlled to ensure the selective formation of the desired product.

The table below summarizes the key transformation in the synthesis of trifluoromethylsulfinylated pyrazoles.

| Reactant | Reagent | Product | Application |

| Pyrazole Derivative | This compound derivative | Trifluoromethylsulfinylated Pyrazole | Agrochemicals (e.g., Fipronil) |

This synthetic application underscores the importance of this compound as a key building block in the production of high-value, specialized chemicals. The development of efficient and selective methods for the trifluoromethylsulfinylation of pyrazoles continues to be an active area of research, driven by the demand for new and improved agrochemicals.

Q & A

Q. What are the established methods for synthesizing trifluoromethanesulfinic acid derivatives in organic chemistry?

- Methodological Answer : Nucleophilic trifluoromethylation is a key approach. The Ruppert–Prakash reagent (CF₃SiMe₃) enables trifluoromethylation of carbonyl compounds under mild conditions, tolerating diverse functional groups . For aromatic aldehydes/ketones, Shibata's method employs fluoroform (CHF₃) and a sterically hindered "superbase" (e.g., P4-t-Bu) in tetrahydrofuran (THF) to generate CF₃⁻, yielding trifluoromethyl alcohols in high efficiency . Electrophilic activation using trifluoromethanesulfonic acid (TfOH) as a catalyst is also common, particularly in glycosylation reactions where TfOH enhances selectivity under controlled conditions (e.g., with molecular sieves) .

Q. How can researchers detect and quantify this compound in environmental samples?

- Methodological Answer : Liquid-liquid extraction (LLE) and headspace (HS) techniques are widely used for environmental analysis . Gas chromatography (GC) with specialized columns, such as ionic liquid (IL)-based stationary phases (e.g., SLB-IL111), improves separation of complex mixtures, including perfluoroalkyl acids . For precision, tandem mass spectrometry (MS/MS) coupled with high-resolution LC is recommended to distinguish structural isomers and quantify trace levels in water or soil .

Q. What are the primary environmental sources and contamination pathways of this compound?

- Methodological Answer : Point sources include firefighting training sites, landfills, and hazardous waste facilities, where aqueous film-forming foams (AFFFs) are major contributors . Environmental monitoring should focus on water systems adjacent to these sites, employing isotopic tracing or mass balance models to track mobility and bioaccumulation potential .

Advanced Research Questions

Q. How do researchers address discrepancies in reported environmental persistence of this compound?

- Methodological Answer : Contradictions arise from variable degradation rates in different matrices (e.g., wetlands vs. groundwater). To resolve this, controlled microcosm studies under simulated environmental conditions (pH, temperature, microbial activity) are critical . For example, Cahill et al. (2001) demonstrated accelerated degradation in alkaline wetlands compared to acidic soils . Cross-validation using multiple analytical methods (e.g., GC-MS vs. LC-MS/MS) reduces measurement bias .

Q. What strategies optimize the catalytic efficiency of this compound in glycosylation reactions?

- Methodological Answer : TfOH's catalytic activity is enhanced by molecular sieves (e.g., MS5Å), which adsorb byproducts like water, shifting equilibrium toward product formation . Optimizing solvent polarity (e.g., dichloromethane vs. THF) and stoichiometry (sub-0.1 equiv. TfOH) improves 1,2-cis selectivity in glycosylation . Kinetic studies using in-situ IR or NMR can identify rate-limiting steps, enabling tailored reaction conditions .

Q. How can researchers mitigate hazards when handling this compound in synthetic workflows?

- Methodological Answer : Rigorous safety protocols include:

Q. What advanced techniques resolve structural ambiguities in this compound derivatives?

- Methodological Answer : X-ray crystallography and nuclear Overhauser effect (NOE) NMR spectroscopy are pivotal for elucidating stereochemistry . For example, Vasilyev et al. (2017) used NOE to confirm regioselectivity in electrophilic aromatic substitutions catalyzed by TfOH . Computational modeling (DFT) further predicts reaction pathways and intermediates, guiding synthetic design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.